molecular formula C29H27NO4S B301462 ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No. B301462
M. Wt: 485.6 g/mol
InChI Key: GSUNFRSDJKXGPG-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate, also known as EMA401, is a small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that affects millions of people worldwide and is often difficult to treat with currently available medications. EMA401 is a promising new drug that has shown efficacy in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

The exact mechanism of action of ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is not fully understood, but it is believed to act by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). The AT2R is involved in the regulation of pain signaling in the nervous system, and blocking its activity has been shown to reduce pain behaviors in animal models of neuropathic pain.
Biochemical and Physiological Effects:
ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the activity of pain signaling pathways in the nervous system, a decrease in the release of inflammatory mediators, and an increase in the activity of endogenous pain-relieving pathways.

Advantages and Limitations for Lab Experiments

Ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has several advantages for use in laboratory experiments. It has been shown to be effective in reducing pain behaviors in a variety of animal models of neuropathic pain, and it has a favorable safety profile. However, like all drugs, ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has limitations. It is a small molecule drug that may not be effective in all patients with neuropathic pain, and it may have side effects that limit its use in certain populations.

Future Directions

There are several future directions for research on ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate. These include the development of new formulations of the drug that may be more effective or better tolerated, the identification of biomarkers that can predict which patients are most likely to respond to treatment with ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate, and the exploration of new indications for the drug beyond neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate and to identify any potential long-term side effects of the drug.

Synthesis Methods

The synthesis of ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are commercially available and include 2-aminobenzophenones, thiophene-3-carboxylic acid, and ethyl 2-bromo-2-(3-methylphenyl)acetate. The synthesis involves several steps, including the formation of an imine intermediate and the use of a palladium-catalyzed coupling reaction. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

Scientific Research Applications

Ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been extensively studied in preclinical models of neuropathic pain. These studies have shown that ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is effective in reducing pain behaviors in a variety of animal models of neuropathic pain. ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has also been shown to have a favorable safety profile and to be well-tolerated in animals.

properties

Product Name

ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Molecular Formula

C29H27NO4S

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-14-12-19(2)13-15-23)17-22-10-5-6-11-24(22)34-18-21-9-7-8-20(3)16-21/h5-17,30H,4,18H2,1-3H3/b25-17-

InChI Key

GSUNFRSDJKXGPG-UQQQWYQISA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC=CC=C2OCC3=CC=CC(=C3)C)/C1=O)NC4=CC=C(C=C4)C

SMILES

CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=CC(=C3)C)C1=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=CC(=C3)C)C1=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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